Chemical structure and molecular formula of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
Chemical structure and molecular formula of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
An In-depth Technical Guide to 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its remarkable stability and capacity for diverse functionalization have established it as a privileged structure in modern pharmacology. When integrated with other pharmacologically significant moieties, such as the thiomorpholine ring, novel molecular architectures with unique physicochemical and biological properties emerge. The thiomorpholine group, a sulfur-containing analog of morpholine, is of particular interest in drug design. The substitution of oxygen with sulfur can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions, often leading to enhanced pharmacokinetic profiles.[1][2]
This technical guide provides a comprehensive examination of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline , a molecule that synergistically combines these two critical pharmacophores. While this specific compound is not extensively documented in current literature, its structural components suggest significant potential as an intermediate or lead compound in drug discovery programs, particularly in areas such as oncology, neuroscience, and anti-inflammatory research.[1][3] This document outlines the compound's definitive structure, proposes a robust synthetic pathway based on established chemical principles, presents a predictive analysis of its spectral characteristics, and discusses its potential applications, grounded in the well-documented activities of related structures.
Chemical Structure and Properties
The structural identity of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline is defined by a central aniline ring substituted with a methyl group at position 2 and a thiomorpholine-4-carbonyl group at position 4.
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Molecular Formula: C₁₂H₁₆N₂OS
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IUPAC Name: (4-amino-3-methylphenyl)(thiomorpholin-4-yl)methanone
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CAS Number: 1042776-60-2
A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 236.33 g/mol | PubChem[4] |
| Monoisotopic Mass | 236.09833 Da | PubChem[4] |
| XLogP3 (Predicted) | 1.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Proposed Synthetic Pathway
A robust and logical synthesis for 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline can be conceptualized in a two-step process starting from 3-methyl-4-nitrobenzoic acid. This pathway leverages a standard reduction of a nitro group followed by a well-established amide bond formation reaction.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
This procedure involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. The nitro group is selectively reduced to a primary amine under standard conditions, yielding the key carboxylic acid intermediate.
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Principle of Causality: Palladium on carbon (Pd/C) is an exceptionally efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines using molecular hydrogen. The reaction is clean, high-yielding, and the catalyst is easily removed by filtration. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reductive conditions.[4]
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Detailed Protocol:
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To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous methanol (200 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (0.5 g, 10% w/w).
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Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature (20-25 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Remove the catalyst by filtration through a pad of Celite, washing the filter cake with additional methanol.
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Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification. Expected yield is typically >95%.[4]
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Step 2: Synthesis of 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
This final step constructs the target molecule through an amide bond formation between the synthesized 4-amino-3-methylbenzoic acid and thiomorpholine.
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Principle of Causality: Direct amidation between a carboxylic acid and an amine is generally slow. Peptide coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and effective system. EDC activates the carboxyl group, which is then trapped by HOBt to form a highly reactive HOBt-ester. This intermediate readily reacts with the amine (thiomorpholine). Diisopropylethylamine (DIPEA), a non-nucleophilic base, is added to neutralize the acids formed during the reaction, driving the equilibrium towards product formation.[5]
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Detailed Protocol:
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Suspend 4-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol) in anhydrous acetonitrile (150 mL) under a nitrogen atmosphere.
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To the suspension, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.6 g, 39.7 mmol), 1-Hydroxybenzotriazole (HOBt) (5.4 g, 39.7 mmol), and Diisopropylethylamine (DIPEA) (11.5 mL, 66.2 mmol).
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Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.
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Add thiomorpholine (3.4 g, 33.1 mmol) to the reaction mixture.
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Continue stirring at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield pure 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline.
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Hypothetical Characterization Data
No experimental spectral data for 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline has been published. The following data is predictive, based on the analysis of structurally similar compounds such as (4-halophenyl)(morpholino)methanones and 4-(4-nitrophenyl)thiomorpholine.[6][7]
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.3 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H), 4.2 (br s, 2H, -NH₂), 3.8 (br s, 4H, -N(CH₂)₂-), 2.7 (br s, 4H, -S(CH₂)₂-), 2.2 (s, 3H, Ar-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170 (C=O), 148 (C-NH₂), 136 (C-CH₃), 130 (Ar C-H), 125 (Ar C-H), 124 (C-C=O), 115 (Ar C-H), 48 (br, N-CH₂), 28 (br, S-CH₂), 18 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2850 (C-H stretch), 1630 (C=O amide stretch), 1600, 1510 (Aromatic C=C stretch), 1250 (C-N stretch). |
| Mass Spec (ESI+) | m/z 237.1056 [M+H]⁺ |
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¹H NMR Rationale: The aromatic protons are expected in the typical 6.7-7.3 ppm range. The amine protons (-NH₂) would appear as a broad singlet around 4.2 ppm. The thiomorpholine protons adjacent to the nitrogen are deshielded relative to those adjacent to the sulfur and would likely appear as broad singlets due to conformational flux at room temperature. The methyl group would be a sharp singlet around 2.2 ppm.
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¹³C NMR Rationale: The amide carbonyl carbon is expected around 170 ppm. The aromatic carbons will appear between 115-148 ppm. The thiomorpholine carbons adjacent to nitrogen and sulfur are predicted to be around 48 ppm and 28 ppm, respectively.
Authoritative Grounding & Potential Applications
The convergence of the aniline and thiomorpholine scaffolds in a single molecule creates a compelling case for its utility in drug discovery. The benzamide class of compounds is known for a wide array of biological activities, including antipsychotic (e.g., Sulpiride), antiemetic, and more recently, as targeted anticancer agents like PARP inhibitors.[1]
The thiomorpholine moiety is increasingly utilized as a bioisostere for morpholine, offering a more lipophilic character which can enhance cell permeability and alter metabolic pathways. Thiomorpholine derivatives have been investigated for a range of activities, including as kinase inhibitors, reverse transcriptase inhibitors, and antifungal agents.[8] The sulfur atom provides a "soft spot" for metabolism, which can be strategically used in prodrug design.
Given this context, 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline represents a valuable building block for the synthesis of more complex molecules. The primary amine group serves as a versatile synthetic handle for further elaboration, allowing for its incorporation into larger structures via reactions such as acylation, sulfonylation, or reductive amination. This positions the compound as an ideal starting point for generating libraries of novel compounds for screening against various biological targets, including but not limited to:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme.
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Dopamine Receptor Ligands: Substituted benzamides are classic dopamine D2/D3 receptor antagonists.[1]
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Enzyme Inhibitors: The overall structure could be tailored to fit the active sites of various enzymes implicated in disease.
References
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King, F. D., et al. (1992). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry, 35(15), 2928-2937. [Link]
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Gül, H. İ., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1545-1555. [Link]
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Royal Society of Chemistry. (2017). Supporting Information for "A general and efficient method for the synthesis of morpholine- and piperazine-containing compounds". [Link]
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PubChem. [(3R)-3-[(4-methoxy-3-thiophen-2-ylphenyl)methyl]morpholin-4-yl]-[2-(triazol-2-yl)phenyl]methanone. National Center for Biotechnology Information. [Link]
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MDPI. (2024). Supporting Information for "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry". [Link]
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- Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
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PubChem. (4-aminophenyl)(morpholino)methanone. National Center for Biotechnology Information. [Link]
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Thota, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5449-5452. [Link]
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